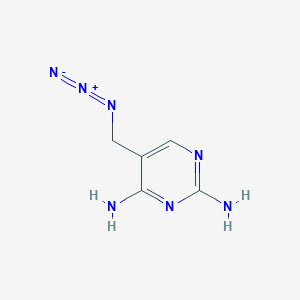
5-(Azidomethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7N7 and a molecular weight of 165.2. This compound is widely used in scientific experiments due to its diverse chemical and biological properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 5-aminomethylpyrimidine-2,4-diamine followed by azidation using sodium azide as a precursor of the azide ion . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the azide group.
Industrial Production Methods
Industrial production methods for 5-(azidomethyl)pyrimidine-2,4-diamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety measures to handle the azide group, which can be highly reactive and potentially explosive.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Often used in click chemistry for azide-alkyne cycloaddition reactions.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-(Azidomethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in bioorthogonal labeling and functionalization of nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)pyrimidine-2,4-diamine involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes. This property makes it useful for labeling and tracking molecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Aminomethylpyrimidine-2,4-diamine: Precursor in the synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine.
5-Bromo-2’-deoxyuridine: Another azide-modified nucleoside used in bioorthogonal labeling.
Uniqueness
This compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable tool in various scientific research applications, including the synthesis of complex molecules and bioorthogonal labeling.
Biological Activity
5-(Azidomethyl)pyrimidine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C6H8N6
- Molecular Weight : 165.2 g/mol
- Functional Groups : An azidomethyl group at the 5-position and amino groups at the 2 and 4 positions of the pyrimidine ring.
The presence of the azido group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Azidation Reactions : Utilizing sodium azide in the presence of appropriate solvents.
- Click Chemistry : The azido group allows for efficient conjugation with biomolecules through cycloaddition reactions.
- Alternative Routes : Variations may involve different precursors or reaction conditions to optimize yield and purity.
Antimicrobial and Anticancer Potential
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structural configuration allows it to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, similar to other pyrimidine derivatives.
- Anticancer Activity : The compound's ability to form stable triazole linkages through click chemistry may enhance its interaction with cancer-related biomolecules.
Interaction Studies
Interaction studies have focused on the compound's reactivity with nucleophiles and electrophiles. Notably, its ability to form stable triazole linkages makes it a candidate for further exploration in drug development:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Azidopyrimidine-2,4-diones | Azido group on position 6 | Different substitution pattern affecting reactivity |
| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides | Chlorinated pyrimidine with trifluoromethyl groups | Exhibits distinct biological activities |
| 2-Azidopyrimidine | Azido group at position 2 | Less sterically hindered compared to 5-(azidomethyl)pyrimidine |
The comparative analysis highlights the unique reactivity profiles of this compound due to its specific substitution pattern.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Although detailed studies are scarce, preliminary findings indicate that modifications in structure can lead to varying levels of bioactivity and toxicity. Future research should focus on optimizing these properties to enhance efficacy while minimizing adverse effects .
Properties
Molecular Formula |
C5H7N7 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-(azidomethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N7/c6-4-3(2-10-12-8)1-9-5(7)11-4/h1H,2H2,(H4,6,7,9,11) |
InChI Key |
PPAKLZRHXFYJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















